2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride
Overview
Description
2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an amino group, a methyl-substituted imidazole ring, and a propanoic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the imidazole ring in en300-26664305, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share structural similarities with en300-26664305, are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives, which are structurally similar to en300-26664305, are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives, which share structural similarities with en300-26664305, have been found to possess various biological activities, suggesting that en300-26664305 may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, like EN300-26664305, play a significant role in cell biology . They are important types of molecules and natural products that interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that indole derivatives, which are structurally similar to EN300-26664305, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These compounds influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazole derivatives can bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation.
Dosage Effects in Animal Models
It is known that high doses of anticancer drugs, which include certain indole derivatives, can lead to severe toxicities .
Metabolic Pathways
It is known that imidazolepropionic acid, a product of histidine metabolism, may involve oxidation or transamination . This suggests that EN300-26664305 could potentially interact with enzymes or cofactors involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Methylation: The imidazole ring is then methylated at the 5-position using methylating agents under controlled conditions.
Amino Acid Formation: The methylated imidazole is then reacted with a suitable amino acid precursor to form the propanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring or the propanoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with new substituents on the imidazole ring.
Scientific Research Applications
2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its role in enzyme inhibition and as a potential modulator of biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Comparison: Compared to these similar compounds, 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride is unique due to the presence of the methyl group at the 5-position of the imidazole ring.
Biological Activity
2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid; dihydrochloride, also known as an imidazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an imidazole ring, contributing to its pharmacological properties. This article explores its biological activity, including antimicrobial, antiviral, and potential therapeutic applications.
- Molecular Formula : C₇H₁₁N₃O₂
- Molecular Weight : 169.181 g/mol
- CAS Number : 40519-43-5
- LogP : 0.3728 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various imidazole derivatives, including 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4.69 µM |
Escherichia coli | 8.33 µM |
Bacillus subtilis | 5.64 µM |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research indicates that it may inhibit viral replication in certain contexts, particularly against enveloped viruses like HSV (Herpes Simplex Virus). In vitro studies have shown that derivatives of this compound can exhibit IC₅₀ values in the low micromolar range against various viral strains .
Neuroprotective Effects
The neuroprotective potential of 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid has been explored in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further research in treating conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against common pathogens demonstrated its potential as an effective antimicrobial agent. The results indicated that formulations containing this compound significantly reduced bacterial load in infected tissues when compared to controls.
Case Study 2: Antiviral Activity Against HSV
In a controlled laboratory setting, researchers tested the antiviral activity of 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid against HSV. The compound showed a dose-dependent reduction in viral titers, suggesting mechanisms that may involve interference with viral entry or replication processes.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Modulation of Immune Response : The compound could enhance immune responses by stimulating macrophage activity.
- Oxidative Stress Reduction : Its antioxidant properties may protect cells from oxidative damage during infections.
Properties
IUPAC Name |
2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-4-6(10-3-9-4)2-5(8)7(11)12;;/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDXTBSSUROATI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CC(C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166331-05-1 | |
Record name | 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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